N-(4-bromophenyl)-2,6-dimethoxybenzamide
Description
N-(4-Bromophenyl)-2,6-dimethoxybenzamide is a benzamide derivative characterized by a 2,6-dimethoxy-substituted benzoyl group and a 4-bromophenylamine moiety. The molecular formula is C₁₅H₁₄BrNO₃, with a molecular weight of 344.19 g/mol. The compound’s structure combines electron-donating methoxy groups and a bromine atom, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.
Properties
Molecular Formula |
C15H14BrNO3 |
|---|---|
Molecular Weight |
336.18 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C15H14BrNO3/c1-19-12-4-3-5-13(20-2)14(12)15(18)17-11-8-6-10(16)7-9-11/h3-9H,1-2H3,(H,17,18) |
InChI Key |
ZYPAPJOZSHOPGQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)Br |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares N-(4-bromophenyl)-2,6-dimethoxybenzamide with key analogs:
Key Observations
Substituent Impact on Bioactivity: The 4-bromophenyl group in the target compound is also present in FPR2 agonists (), where it enhances receptor binding. Methoxy Groups: The 2,6-dimethoxy configuration is conserved in Isoxaben and PC5, suggesting a role in modulating electronic effects or steric interactions. In PC5, this configuration contributes to TRPV3 antagonism (IC₅₀ = 2.63 µM) .
Agricultural vs. Medicinal Applications :
- Isoxaben’s herbicidal activity contrasts with the TRPV3 antagonist PC5 and FPR2 agonists, highlighting how core structure dictates application. The benzamide scaffold is versatile, accommodating diverse substituents for targeted bioactivity .
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